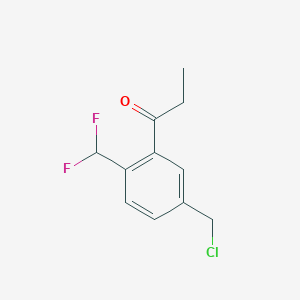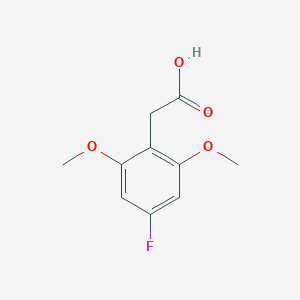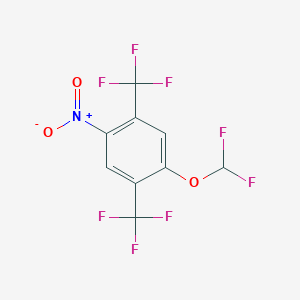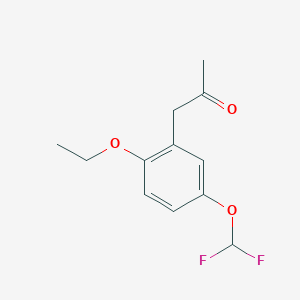
1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one is an organic compound with a complex structure that includes difluoromethoxy and ethoxy groups attached to a phenyl ring, along with a propan-2-one moiety
Méthodes De Préparation
The synthesis of 1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include an inert atmosphere and a temperature range of 0-50°C .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods often require precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Analyse Des Réactions Chimiques
1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its ability to interact with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethoxy and ethoxy groups can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one include:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to these similar compounds.
Propriétés
Formule moléculaire |
C12H14F2O3 |
|---|---|
Poids moléculaire |
244.23 g/mol |
Nom IUPAC |
1-[5-(difluoromethoxy)-2-ethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C12H14F2O3/c1-3-16-11-5-4-10(17-12(13)14)7-9(11)6-8(2)15/h4-5,7,12H,3,6H2,1-2H3 |
Clé InChI |
KYZCZDUEQZILAM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)OC(F)F)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NZ)-N-[[4-(4-chlorophenoxy)phenyl]methylidene]hydroxylamine](/img/structure/B14041606.png)
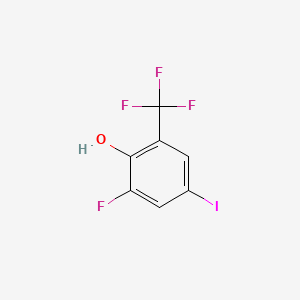
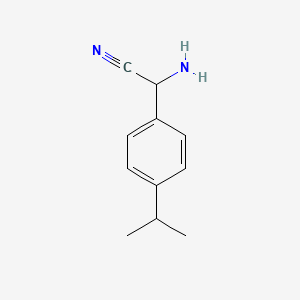
![8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine](/img/structure/B14041613.png)

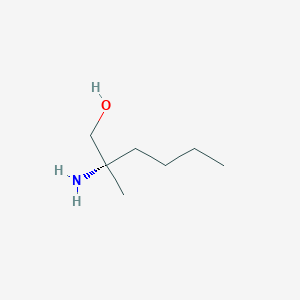

![1-[(5S)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one](/img/structure/B14041638.png)
